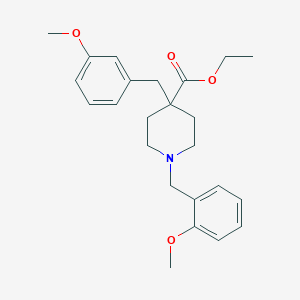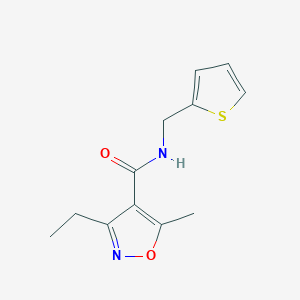![molecular formula C22H16F4N4O B4623386 N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
説明
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, starting from basic precursors such as ethyl 5-amino-1H-pyrazole-4-carboxylate, progressing through cyclization with different diketones, and followed by saponification or amidation steps to achieve the desired structure. Specifically, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide by Liu et al. (2016) involved condensation and cyclization processes highlighting the methodological approach towards achieving such complex molecules (Liu et al., 2016).
Molecular Structure Analysis
Crystal structure analysis reveals the molecular arrangement and bonding interactions within these compounds. The studies on crystal structure and biological activity by Liu et al. (2016) and on diethyl derivatives by Ju et al. (2015) provide insights into the molecular geometries, confirming the presence of distinct dihedral angles and hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (Liu et al., 2016); (Ju et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, underscoring their reactivity and functional versatility. The synthesis routes often involve nucleophilic substitution reactions, cyclization, and condensation reactions, indicating a wide range of chemical properties and reactivity patterns. For instance, the work by Wu et al. (2006) on the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine derivatives showcases the chemical versatility and potential applications of these compounds (Wu et al., 2006).
科学的研究の応用
Synthesis and Crystal Structure
Research has detailed the synthesis processes and crystal structures of related compounds. These studies offer insights into the chemical properties and potential reactivity of compounds within this chemical family. For instance, a study focused on the synthesis, crystal structure, and biological activity of a compound with structural similarities, highlighting its potential in scientific research, particularly in medicinal chemistry and materials science (Ju et al., 2015).
Biological Activities
Several studies have reported on the biological activities of related compounds, with a focus on anticancer, antibacterial, and antiviral applications:
Anticancer Activity: Compounds within this chemical family have demonstrated effective inhibition against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment, underlining the importance of further pharmacological studies to explore their efficacy and mechanism of action (Liu et al., 2016; Hassan et al., 2015).
Antibacterial and Antifungal Activities: Some derivatives have shown promising antibacterial and antifungal properties, suggesting their potential as novel agents in combating microbial infections (Solankee & Patel, 2004).
Antiviral Activity: Research has also explored the antiviral potential of these compounds, including activity against avian influenza, indicating their significance in the development of new antiviral drugs (Hebishy et al., 2020).
特性
IUPAC Name |
N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O/c1-2-13-5-3-4-6-17(13)29-21(31)16-12-27-30-19(22(24,25)26)11-18(28-20(16)30)14-7-9-15(23)10-8-14/h3-12H,2H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFLZBYKDYPQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)

![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)
![3-{2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4623350.png)


![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)
![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)
